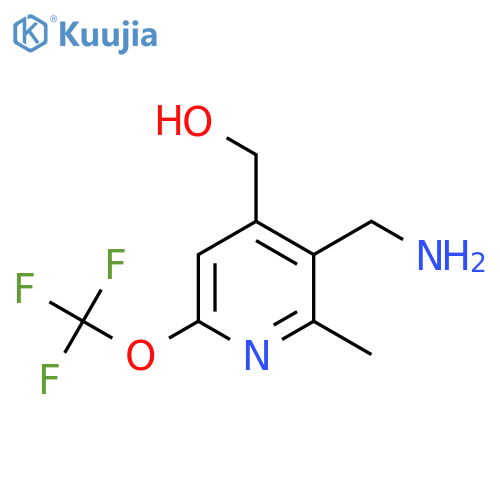Cas no 1806777-43-4 (3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol)

1806777-43-4 structure
商品名:3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol
CAS番号:1806777-43-4
MF:C9H11F3N2O2
メガワット:236.191052675247
CID:4843168
3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol
-
- インチ: 1S/C9H11F3N2O2/c1-5-7(3-13)6(4-15)2-8(14-5)16-9(10,11)12/h2,15H,3-4,13H2,1H3
- InChIKey: WGRZOPUIGUYSOF-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(CO)=C(CN)C(C)=N1)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 225
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 68.4
3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082272-1g |
3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol |
1806777-43-4 | 97% | 1g |
$1,534.70 | 2022-03-31 |
3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
1806777-43-4 (3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol) 関連製品
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
